"Methyl oct-2-enoate" chemical properties and structure
"Methyl oct-2-enoate" chemical properties and structure
This guide serves as a comprehensive technical whitepaper on Methyl oct-2-enoate , designed for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and structural data.
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
Methyl oct-2-enoate (CAS: 7367-81-9 for the E-isomer) is an
Structural Identity & Stereochemistry
The molecule exists primarily as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is the predominant form in commercial reagents and natural occurrences.
| Parameter | Data |
| IUPAC Name | Methyl (2E)-oct-2-enoate |
| Common Synonyms | Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester |
| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (unspecified) |
| Molecular Formula | C |
| Molecular Weight | 156.22 g/mol |
| SMILES | CCCCC/C=C/C(=O)OC |
| InChI Key | CJBQSBZJDJHMLF-BQYQJAHWSA-N |
Stereochemical Configuration
The (E)-configuration places the carbonyl group and the alkyl chain on opposite sides of the double bond, minimizing steric strain. This conformation is critical for its reactivity profile, particularly in enzyme-substrate binding and stereoselective Michael additions.
Physicochemical Profile
The following data represents the standard physicochemical constants for high-purity (>98%) Methyl (E)-oct-2-enoate.
| Property | Value | Condition / Note |
| Appearance | Colorless to pale yellow liquid | Visually clear |
| Odor | Green, fruity, melon, pear-like | High tenacity |
| Boiling Point | 194.6 °C | @ 760 mmHg (Standard Pressure) |
| Boiling Point (Reduced) | 70–72 °C | @ 4 mmHg |
| Density | 0.898 g/mL | @ 25 °C |
| Refractive Index ( | 1.442 – 1.444 | @ 20 °C |
| Flash Point | 79 °C (175 °F) | Closed Cup |
| Solubility | Soluble in EtOH, oils, organic solvents | Insoluble in water |
| LogP | ~3.0 | Lipophilic |
Synthesis & Process Chemistry
While direct esterification of 2-octenoic acid is possible, it often yields equilibrium mixtures. For research and drug development applications requiring high stereochemical purity (E-isomer >99%), the Horner-Wadsworth-Emmons (HWE) Olefination is the superior protocol. This method ensures exclusive formation of the trans-ester via a stereoselective elimination mechanism.
Experimental Protocol: HWE Olefination
Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal.
Reagents:
-
Hexanal (1.0 equiv)
-
Trimethyl phosphonoacetate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Preparation of Phosphonate Anion:
-
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to limiting reagent). -
Cool the suspension to 0°C using an ice bath.
-
Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Evolution of
gas will be observed.[1] -
Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous (formation of the sodiophosphonate).
-
-
Aldehyde Addition:
-
Add Hexanal (1.0 equiv) dropwise to the stirred phosphonate solution at 0°C.
-
Allow the reaction to warm naturally to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of hexanal via TLC (Hexane:EtOAc 9:1).
-
-
Workup & Purification:
-
Quench the reaction carefully with Saturated Ammonium Chloride (
) solution.[2] -
Extract the aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield Methyl (E)-oct-2-enoate as a colorless oil.
-
Mechanism & Causality: The HWE reaction utilizes a phosphate-stabilized carbanion.[2][3][4] The bulky phosphonate group and the thermodynamic control of the elimination step strongly favor the formation of the (E)-alkene to minimize steric hindrance between the alkyl chain and the ester group in the oxaphosphetane intermediate.
Synthesis Pathway Diagram[11]
Figure 1: Horner-Wadsworth-Emmons synthesis pathway favoring the thermodynamically stable (E)-isomer.[2]
Spectroscopic Characterization
Validation of the structure is performed using NMR and IR spectroscopy. The coupling constant of the alkene protons is the diagnostic feature for the (E)-configuration.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.97 | dt ( | 1H | Large | |
| 5.81 | dt ( | 1H | Deshielded by carbonyl; couples to C3. | |
| 3.72 | s | 3H | Methyl Ester ( | Characteristic singlet. |
| 2.19 | qd / m | 2H | Allylic ( | Coupled to alkene and alkyl chain. |
| 1.45 – 1.28 | m | 6H | Alkyl Chain ( | Methylene envelope. |
| 0.89 | t ( | 3H | Terminal Methyl ( | Standard terminal methyl. |
Infrared (IR) Spectroscopy
-
1725 cm
: Strong Carbonyl ( ) stretch (conjugated ester). -
1655 cm
: Alkene ( ) stretch. -
2950–2850 cm
: Aliphatic stretches.
Reactivity & Applications
Methyl oct-2-enoate acts as a versatile electrophile due to the conjugation of the alkene with the electron-withdrawing ester group.
Key Reaction Pathways
-
Michael Addition (1,4-Conjugate Addition):
-
Reagent: Nucleophiles (Amines, Thiols, Enolates).
-
Application: Synthesis of
-amino acids or branched fatty acid derivatives. The soft nucleophile attacks the -carbon (C3).
-
-
Selective Reduction:
-
Reagent: DIBAL-H (Diisobutylaluminum hydride).
-
Product: (E)-Oct-2-en-1-ol (Allylic alcohol).
-
Note: Controlled reduction at -78°C preserves the double bond while reducing the ester.
-
-
Hydrogenation:
-
Reagent:
, Pd/C. -
Product: Methyl octanoate (Saturated ester).
-
Reactivity Network Diagram
Figure 2: Primary reactivity pathways for Methyl oct-2-enoate in organic synthesis.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammability | Combustible Liquid (H227) | Keep away from heat/sparks. Store in a cool, well-ventilated place. |
| Skin/Eye | Skin Irritant (H315); Eye Irritant (H319) | Wear nitrile gloves and safety goggles. |
| Sensitization | May cause skin sensitization (H317) | Avoid breathing mist/vapors. |
| Environmental | Toxic to aquatic life (H411) | Dispose of as hazardous chemical waste. |
Storage: Store under inert gas (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
-
Organic Syntheses (2021). Horner-Wadsworth-Emmons Reaction: General Protocols. Retrieved from [Link] (General HWE reference).
-
The Good Scents Company (2024). Methyl (E)-2-octenoate Information and Properties. Retrieved from [Link]
-
NIST Chemistry WebBook. Methyl 2-octenoate Mass Spectrum and Retention Indices. Retrieved from [Link]
